molecular formula C20H17N3OS B2840130 N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide CAS No. 1797268-83-7

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide

Cat. No.: B2840130
CAS No.: 1797268-83-7
M. Wt: 347.44
InChI Key: BCLNBGQWRBLFIK-UHFFFAOYSA-N
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Description

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine ring, a phenyl group, and a thiophene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This method avoids the use of caustic or expensive reagents, making it more practical for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, phenyl group, or thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is unique due to its combination of an imidazo[1,2-a]pyridine ring, phenyl group, and thiophene ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(13-18-9-6-12-25-18)23(16-7-2-1-3-8-16)15-17-14-21-19-10-4-5-11-22(17)19/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLNBGQWRBLFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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